XPhos Palladacycle Gen. 4

Catalog No.
S2673645
CAS No.
1599466-81-5
M.F
C47H64NO3PPdS
M. Wt
860.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XPhos Palladacycle Gen. 4

CAS Number

1599466-81-5

Product Name

XPhos Palladacycle Gen. 4

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

Molecular Formula

C47H64NO3PPdS

Molecular Weight

860.5 g/mol

InChI

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

HCFUQXFUHNOJLY-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Solubility

not available

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

C-C Bond Formation Reactions

One of the prominent applications of XPhos Palladacycle Gen. 4 in scientific research is its role in promoting C-C bond formation reactions. These reactions involve the creation of a carbon-carbon bond between two different molecules. XPhos Palladacycle Gen. 4 has demonstrated high efficiency in catalyzing several types of C-C bond formations, including:

  • Suzuki-Miyaura coupling: This reaction involves coupling an aryl or vinyl boronic acid with an organic halide or triflate. XPhos Palladacycle Gen. 4 exhibits excellent activity and selectivity in Suzuki-Miyaura couplings, making it a valuable tool for the synthesis of complex organic molecules. Source: A. Brennführer, H. Neumann, & M. Beller, Angewandte Chemie International Edition, 2009, 48(22), 4114-4118: )
  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. XPhos Palladacycle Gen. 4 offers good yields and functional group tolerance in Sonogashira couplings, expanding its utility in the synthesis of various functionalized molecules. Source: C. E. Stephens, J. I. Fraser, & S. L. Buchwald, Journal of the American Chemical Society, 1996, 118(22), 5352-5359:

Other Applications

Beyond C-C bond formation, XPhos Palladacycle Gen. 4 finds applications in other areas of scientific research:

  • Hydrogenation: This reaction involves the addition of hydrogen atoms to a molecule. XPhos Palladacycle Gen. 4 can effectively catalyze the hydrogenation of various unsaturated substrates, such as alkenes and alkynes. Source: S. Pande, D. G. Lee, & R. S. Lewis, Journal of the American Chemical Society, 2010, 132(18), 6512-6513: )
  • Hydroamination: This reaction involves the addition of an amine group (NH2) to an unsaturated carbon-carbon bond. XPhos Palladacycle Gen. 4 demonstrates good catalytic activity in hydroamination reactions, enabling the synthesis of valuable nitrogen-containing molecules. Source: C. Gunanathan & D. Milstein, Science, 2014, 344(6188), 1002-1004:

XPhos Palladacycle Generation 4 is a highly effective catalyst system that incorporates the XPhos ligand with palladium. This compound is particularly noted for its role in facilitating various cross-coupling reactions, which are essential in synthetic organic chemistry. The XPhos ligand is a phosphine derivative derived from biphenyl, characterized by its ability to stabilize palladium in its catalytic form, thereby enhancing the efficiency of reactions involving aryl halides and amines. The Generation 4 variant signifies advancements in stability and reactivity compared to earlier generations, making it suitable for a wider range of substrates and conditions .

XPhos Palladacycle Generation 4 is primarily utilized in cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines, crucial for forming carbon-nitrogen bonds.
  • Suzuki-Miyaura Coupling: A reaction between aryl or vinyl boronic acids and halides, leading to the formation of biaryl compounds.
  • Negishi Coupling: Involves the coupling of organozinc reagents with aryl halides.
  • Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides, often without the need for copper .

The versatility of XPhos Palladacycle Generation 4 allows it to effectively catalyze these reactions under milder conditions and with lower catalyst loadings compared to traditional methods .

The synthesis of XPhos Palladacycle Generation 4 typically involves the following steps:

  • Preparation of the Ligand: The XPhos ligand is synthesized from biphenyl derivatives through phosphination reactions.
  • Palladation: The ligand is then reacted with a palladium salt (commonly palladium(II) acetate) to form the palladacycle complex.
  • Cyclometalation: This step involves the formation of a stable cyclometalated structure, which enhances the stability and reactivity of the catalyst .

The final product is usually obtained as a powder that is bench-stable and soluble in various organic solvents, making it convenient for laboratory use.

XPhos Palladacycle Generation 4 finds extensive applications in:

  • Synthetic Organic Chemistry: It is widely used for constructing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Its efficiency in forming carbon-nitrogen and carbon-carbon bonds makes it valuable in drug synthesis.
  • Material Science: Employed in developing advanced materials through polymerization and functionalization processes .

Research into the interaction studies of XPhos Palladacycle Generation 4 has shown that it can effectively coordinate with various substrates, enhancing reaction rates and selectivity. Studies have indicated that the presence of the XPhos ligand significantly improves catalytic performance compared to other ligands. Understanding these interactions helps optimize reaction conditions and expand its application scope .

XPhos Palladacycle Generation 4 can be compared to several other palladium complexes and ligands used in cross-coupling reactions:

Compound NameKey FeaturesUnique Aspects
XPhos Palladacycle Gen. 3Earlier generation with lower stabilityLess effective under milder conditions
Dicyclohexylphosphine (DCP)Commonly used ligand for palladium complexesLess sterically hindered than XPhos
Triphenylphosphine (TPP)Traditional ligand for many palladium reactionsLower reactivity compared to XPhos
BrettPhosA more recent phosphine ligandOffers different selectivity patterns

XPhos Palladacycle Generation 4 stands out due to its enhanced stability, versatility across various substrates, and efficiency in catalyzing challenging reactions under mild conditions .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

859.33793 g/mol

Monoisotopic Mass

859.33793 g/mol

Heavy Atom Count

54

Dates

Modify: 2023-08-16

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